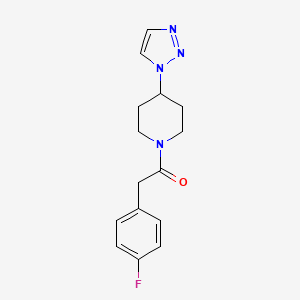

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Description

The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone features a piperidine core substituted with a 1,2,3-triazole ring and a 4-fluorophenyl ethanone moiety. This structure combines a rigid heterocyclic framework (piperidine-triazole) with a fluorinated aromatic group, which is often leveraged in medicinal chemistry to enhance metabolic stability and binding affinity .

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c16-13-3-1-12(2-4-13)11-15(21)19-8-5-14(6-9-19)20-10-7-17-18-20/h1-4,7,10,14H,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVUTLKXZRBDKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Piperidine Ring: The triazole ring is then reacted with a piperidine derivative under suitable conditions.

Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biology: The compound may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding or π-π interactions, while the piperidine ring may enhance binding affinity through hydrophobic interactions. The fluorophenyl group can contribute to the compound’s stability and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Piperidine vs. Piperazine Derivatives

- Target Compound : Contains a piperidine ring linked to triazole and 4-fluorophenyl groups.

- Analog 1: Compounds such as 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (, Compound 5i) replace piperidine with piperazine and incorporate bulkier substituents (e.g., benzothiazole). Piperazine derivatives often exhibit enhanced solubility due to increased polarity .

- Analog 2: 2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone () substitutes triazole with an indole-carbonyl group, demonstrating how heterocycle variations alter target selectivity .

Triazole Substituents

- Target Compound : The triazole is unsubstituted at the 4-position.

- Analog 3: 2-[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone () introduces a 4-methoxyphenyl group on triazole, which increases electron density and may improve binding to hydrophobic pockets .

- Analog 4: 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone () uses a 2,4-dichlorophenyl group, highlighting the role of halogenation in enhancing antifungal activity .

Physicochemical Properties

*Estimated based on structural analogs.

- Solubility : Piperazine derivatives (e.g., ) generally exhibit higher aqueous solubility than piperidine-based compounds due to increased polarity. The 4-fluorophenyl group in the target compound may reduce solubility compared to methoxy-substituted analogs .

- Stability : Fluorine substitution enhances metabolic stability by resisting oxidative degradation, a feature shared with dichlorophenyl analogs in antifungal agents .

Key Differentiators of the Target Compound

Piperidine Core : Unlike piperazine analogs, piperidine may reduce polarity, improving blood-brain barrier penetration .

4-Fluorophenyl Group : Provides metabolic stability and moderate hydrophobicity, balancing solubility and membrane permeability .

Minimal Steric Hindrance : The unsubstituted triazole allows flexibility in binding diverse targets compared to bulkier derivatives (e.g., benzothiazole in ) .

Biological Activity

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazole moiety, which is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N5O3S. The presence of both the triazole and piperidine rings contributes to its pharmacological profile. The fluorine atom in the 4-fluorophenyl group may enhance lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit various bacterial strains and fungi. The specific compound has been tested against common pathogens, demonstrating promising results in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. The compound showed cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction | |

| HCT-116 | 8.2 | Cell cycle arrest | |

| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |

Neuroprotective Effects

Emerging research suggests that triazole-containing compounds may also exhibit neuroprotective effects. In vitro studies indicate that this compound can protect neuronal cells from oxidative stress-induced damage.

Case Studies

One notable study involved the synthesis of several triazole derivatives, including the compound in focus. These derivatives were screened for their biological activities against a panel of cancer cell lines and microbial strains. The results highlighted the importance of structural modifications in enhancing biological efficacy.

Study Findings:

- Synthesis : The target compound was synthesized via a multi-step reaction involving piperidine and triazole precursors.

- Biological Testing : The synthesized compounds were tested for their antimicrobial and anticancer activities.

- Results : The compound exhibited significant activity against both microbial strains and cancer cells, supporting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.